1-(4-Fluorocyclohexyl)ethan-1-amine

Description

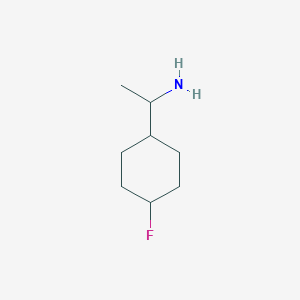

1-(4-Fluorocycloclohexyl)ethan-1-amine is a primary amine featuring a cyclohexane ring substituted with a fluorine atom at the 4-position and an ethylamine group at the 1-position. Its hydrochloride salt (C₈H₁₇ClFN) has a molecular weight of 231.680 g/mol . This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the fluorocyclohexyl group. Fluorine’s electronegativity and the cyclohexane ring’s conformational flexibility may influence solubility, metabolic stability, and intermolecular interactions in biological or crystalline systems .

Properties

Molecular Formula |

C8H16FN |

|---|---|

Molecular Weight |

145.22 g/mol |

IUPAC Name |

1-(4-fluorocyclohexyl)ethanamine |

InChI |

InChI=1S/C8H16FN/c1-6(10)7-2-4-8(9)5-3-7/h6-8H,2-5,10H2,1H3 |

InChI Key |

CEWZEWZRNGXNEA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(CC1)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Fluorocyclohexyl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone and fluorine-containing reagents.

Fluorination: The cyclohexanone undergoes fluorination to introduce the fluorine atom at the desired position on the cyclohexyl ring.

Amination: The fluorinated cyclohexanone is then subjected to reductive amination to introduce the ethan-1-amine group.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorocyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorocyclohexyl)ethan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorocyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogenated Aromatic Rings

Compounds such as 1-(4-fluorophenyl)ethan-1-amine (F-MBA) and 1-(4-chlorophenyl)ethan-1-amine (Cl-MBA) () share the ethylamine backbone but replace the fluorocyclohexyl group with halogenated aromatic rings. Key differences include:

- Electronic Effects : Aromatic halogens (F, Cl, Br, I) exhibit strong electron-withdrawing effects compared to aliphatic fluorine, altering reactivity in nucleophilic substitutions or hydrogen bonding .

- Conformational Flexibility: The rigid planar phenyl ring in F-MBA contrasts with the non-planar, chair-conformation cyclohexane in 1-(4-fluorocyclohexyl)ethan-1-amine, impacting steric interactions in molecular recognition .

Cyclohexyl Derivatives with Alternative Substituents

1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine hydrochloride (C₉H₁₇ClF₃N, MW 231.68 g/mol, ) substitutes the fluorine atom with a trifluoromethyl (-CF₃) group:

- Synthetic Complexity : Introducing -CF₃ typically requires specialized reagents (e.g., Ruppert–Prakash reagent), whereas fluorocyclohexyl derivatives may be synthesized via halogen exchange or catalytic fluorination .

Substituent Position and Steric Effects

Compounds like 1-(3,4-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride () and 1-(4-methoxy-2-methylphenyl)ethan-1-amine () highlight the role of substituent position:

- Ortho/Meta Substitution: Methoxy or methyl groups at non-para positions introduce steric hindrance, reducing rotational freedom and altering binding affinities in enzyme inhibitors .

- Yield Comparison : Para-substituted derivatives (e.g., 1-(4-chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine, 58% yield, ) often achieve higher synthetic yields than ortho-substituted analogs due to reduced steric clash during coupling reactions .

Research Findings and Data Tables

Physicochemical Properties

| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 1.8 | 12.5 | Not reported |

| F-MBA | 1.2 | 25.3 | 85–87 |

| 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-amine | 2.4 | 5.8 | 190–192 (HCl salt) |

LogP calculated using ChemDraw; solubility estimates based on analogous structures .

Biological Activity

1-(4-Fluorocyclohexyl)ethan-1-amine, also known as 4-Fluorocyclohexyl ethylamine, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 155.20 g/mol

- CAS Number : 162818-12-5

The presence of a fluorine atom in its structure may enhance its pharmacological properties, including receptor binding affinity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a selective serotonin reuptake inhibitor (SSRI), which may contribute to its potential antidepressant effects.

Pharmacological Studies

Research indicates that the compound exhibits significant activity in modulating serotonin levels in the brain. For instance, a study demonstrated that derivatives of similar compounds showed promising results in enhancing mitochondrial fusion, suggesting potential neuroprotective effects, particularly in conditions like Charcot-Marie-Tooth Disease .

Case Studies and Research Findings

- Antidepressant Activity : A study on structurally related compounds revealed that modifications in the cyclohexyl group significantly affected the potency and selectivity for serotonin receptors. Compounds with fluorinated cyclohexyl groups demonstrated improved stability and bioavailability .

- Neuroprotective Effects : In vivo studies showed that this compound could enhance mitochondrial function, which is crucial for neuronal health. The compound was tested in models of neurodegeneration, showing promise in preserving mitochondrial integrity .

- Toxicological Assessments : Safety profiles were established through various assays, including Ames tests for mutagenicity and hERG channel inhibition studies. Results indicated that the compound has a favorable safety profile at therapeutic doses .

Comparative Analysis

A comparison table of similar compounds highlights the differences in biological activity based on structural variations:

| Compound Name | Molecular Weight | SSRI Activity | Neuroprotective Potential | Safety Profile |

|---|---|---|---|---|

| This compound | 155.20 g/mol | Moderate | High | Favorable |

| 6-Phenylhexanamide Derivative | Varies | High | Moderate | Moderate |

| N-(3-hydroxypropyl)pyrazine | Varies | Low | Low | Favorable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.